molecular formula C18H16FNO3S2 B2723852 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide CAS No. 2097921-94-1

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2723852
CAS No.: 2097921-94-1
M. Wt: 377.45
InChI Key: ZMZGFUJDMGEONU-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that features a bithiophene core, a hydroxyethyl group, and a benzamide moiety with fluorine and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of 2-halo thiophenes with boronic acids under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the bithiophene derivative. The final step involves the formation of the benzamide moiety, which can be achieved through an amide coupling reaction using 3-fluoro-4-methoxybenzoic acid and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide depends on its application. In organic electronics, the compound functions as a hole transport material by facilitating the movement of positive charge carriers through its conjugated system. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide is unique due to its combination of a bithiophene core with hydroxyethyl and benzamide functionalities, which confer distinct electronic and chemical properties. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics and reactivity.

Properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S2/c1-23-14-5-4-11(9-12(14)19)18(22)20-10-13(21)15-6-7-17(25-15)16-3-2-8-24-16/h2-9,13,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZGFUJDMGEONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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